molecular formula C13H14N4O2 B1149390 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole CAS No. 132827-25-9

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Cat. No. B1149390
CAS RN: 132827-25-9
M. Wt: 258.28
InChI Key:
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Description

The compound “3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole” seems to be a derivative of Benomyl . Benomyl is a systemic fungicide with a characteristic odor. It belongs to the benzimidazole family . In highly acidic and alkaline aqueous solutions (pH 1 and pH >11), benomyl is completely converted to 3-butyl-2,4-dioxo-[1,2-a]-s-triazinobenzimidazole (STB) with smaller quantities of methyl 2-benzimidazolecarbamate (MBC) .

Scientific Research Applications

  • Antimicrobial Activity : Gulyas et al. (2008) found that some 3,4-dihydro-s-triazinobenzimidazole derivatives exhibited in vitro antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing antibacterial agents (Gulyas, Emri, Simon, & Györgydeák, 2008).

  • Synthesis of Pharmaceuticals : Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial properties. These compounds could be considered as potential drug candidates for bacterial pathogens and malaria vectors (Castelino et al., 2014).

  • Analytical Chemistry : Vukmanic and Chiba (1989) studied the effects of organic solvents on the chromatographic peak profiles of substances including 3-butyl-2,4-dioxol[1,2-a]-s-triazinobenzimidazole (STB). This research is significant for enhancing the understanding of analytical methods in chemistry (Vukmanic & Chiba, 1989).

  • Fuel Cell Technology : Sung‐Kon Kim et al. (2012) reported on H3PO4-doped cross-linked benzoxazine–benzimidazole copolymer membranes for use in proton-exchange membrane fuel cells at elevated temperatures. This demonstrates the material's potential in energy conversion technologies (Sung‐Kon Kim et al., 2012).

  • Anticancer and Antioxidant Agents : Bekircan et al. (2005) synthesized fused heterocyclic 1,3,5‐Triazines from N‐Acyl Imidates and Heterocyclic Amines, exhibiting potential as anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

  • Synthesis of Novel Dipodal-Benzimidazole : Padalkar et al. (2014) prepared benzimidazole derivatives and screened them for antimicrobial activity. Their broad-spectrum antimicrobial activity against bacterial and fungal strains indicates their potential in pharmaceutical applications (Padalkar et al., 2014).

properties

IUPAC Name

3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENGGSVYVKZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194074
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

CAS RN

41136-38-3
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g of 2-aminobenzimidazole and 188 g of diphenyl carbonate, 390 g of phenol and 0.1 g of pyridine was kept for 1 hour at 60°-68° C. and for 15 hours at 70° C. 63 g of dibutylamine were added and the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C. For the reaction, according to the invention, of the resulting 1-(benzimidazol-2-yl)-3-(butyl)-urea, 241 g of diphenyl carbonate, 200 g of benzonitrile and 0.2 g of potassium carbonate, were added and the mixture was heated to 160° C. for 16 hours. The solvent was largely distilled off in vacuo and the residue was mixed with dibutyl ether. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product. This was separated off and washed with dibutyl ether. For purification, the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes. The hot solution was filtered. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole was isolated from the filtrate by acidification to a pH value of about 5. Melting point 275°-280° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
241 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Six

Q & A

Q1: How does the solubility of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB) change under different pH conditions?

A1: Research indicates that the solubility of STB is influenced by pH. [] This suggests that the chemical environment can significantly impact the behavior of STB, a crucial factor to consider in agricultural applications and environmental studies.

Q2: What are the breakdown products of benomyl and what are the mechanisms behind their formation?

A2: Benomyl degrades into several compounds, including STB and 1-(2-benzimidazolyl)-3-n-butylurea (BBU). [] Understanding the kinetics and mechanisms of this conversion is crucial for assessing the environmental fate and impact of benomyl.

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